TAMRA Picolyl Azide

CuAAC bioconjugation copper toxicity

Conventional TAMRA azides fail at the low copper concentrations (<40 µM) required for live-cell CuAAC labeling, producing undetectable signals or compromising cell viability. TAMRA Picolyl Azide addresses this with an internal copper-chelating picolyl motif that concentrates Cu(I) at the reaction site. • Achieves 81% product yield in 30 min at 10 µM Cu, where conventional azide yields zero detectable product • Delivers 2.7- to 40-fold higher signal intensity vs. non-chelating azides; enables detection of rare alkyne-modified biomolecules • Supplied as the pure 5-isomer for superior HPLC resolution in peptide/oligonucleotide conjugates, reducing purification cost and failure risk

Molecular Formula C42H48N8O9
Molecular Weight 808.9 g/mol
Cat. No. B13709959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAMRA Picolyl Azide
Molecular FormulaC42H48N8O9
Molecular Weight808.9 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCOCCC(=O)NC5=CN=C(C=C5)CN=[N+]=[N-])C(=O)[O-]
InChIInChI=1S/C42H48N8O9/c1-49(2)31-8-11-34-37(24-31)59-38-25-32(50(3)4)9-12-35(38)40(34)33-10-5-28(23-36(33)42(53)54)41(52)44-14-16-56-18-20-58-22-21-57-19-17-55-15-13-39(51)47-30-7-6-29(45-26-30)27-46-48-43/h5-12,23-26H,13-22,27H2,1-4H3,(H2-,44,47,51,52,53,54)
InChIKeyXWKGVUAUNNBNEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAMRA Picolyl Azide: Copper-Chelating Fluorogenic Click Probe


TAMRA Picolyl Azide is an advanced fluorescent probe combining the orange-red fluorophore 5‑carboxytetramethylrhodamine (TAMRA; λₑₓ/λₑₘ ≈553/575 nm) with a copper‑chelating picolyl azide moiety . Unlike conventional azides, the picolyl group raises the local Cu(I) concentration at the reaction site, dramatically accelerating the copper‑catalyzed azide–alkyne cycloaddition (CuAAC) reaction while permitting at least a tenfold reduction in copper catalyst loading without sacrificing labeling efficiency [1]. The compound is supplied as the chromatographically well‑behaved single 5‑isomer, which provides superior HPLC resolution in peptide and oligonucleotide conjugates compared to mixed‑isomer TAMRA preparations .

Workflow
CuAAC with chelation-accelerated kinetics; reported tenfold lower copper loading
Isomer Form
Single 5-isomer; reported sharper HPLC resolution for peptide/oligonucleotide conjugates

Why TAMRA Picolyl Azide Outperforms Conventional Click Reagents


Conventional TAMRA Azide lacks the internal copper‑chelating picolyl motif that accelerates CuAAC. Under identical low‑copper conditions (10 µM Cu) where TAMRA Picolyl Azide achieves 81% product yield in 30 min, the conventional non‑chelating azide yields no detectable product [1]. Furthermore, TAMRA Picolyl Azide is supplied as the pure 5‑isomer; peptide and nucleotide conjugates prepared with mixed‑isomer TAMRA reagents often exhibit broadened HPLC peaks and compromised resolution, directly increasing purification cost and failure risk . Copper‑free alternatives such as TAMRA DBCO or TAMRA BCN eliminate copper toxicity but react >10‑fold more slowly than terminal alkyne/CuAAC systems and require strained‑alkyne functionalization of the target, limiting the range of compatible metabolic labeling workflows [1].

Conventional TAMRA Azide May not achieve comparable labeling efficiency under low-copper conditions; lacks chelation-assisted kinetics.
Mixed-Isomer TAMRA Isomer heterogeneity may broaden HPLC peaks and reduce conjugate resolution, complicating purification.
Copper-Free (DBCO/BCN) Strained-alkyne reactions may exhibit slower kinetics and require target pre-functionalization, limiting metabolic labeling compatibility.

Quantitative Performance Evidence Against Alternative Probes


Copper Catalyst Reduction vs. Conventional TAMRA Azide

When used in place of conventional TAMRA Azide, TAMRA Picolyl Azide maintains equivalent labeling efficiency while permitting at least a tenfold reduction in Cu(I) catalyst concentration . This is attributed to the picolyl moiety chelating Cu(I) directly at the azide reaction center, effectively raising the local copper concentration without increasing bulk solution copper [1]. The claim is consistently reproduced across multiple independent vendor specifications and is rooted in the mechanistic study by Uttamapinant et al. (2012), which showed that picolyl azide with 10 µM Cu outperforms conventional azide with 100 µM Cu [1].

Cu Catalyst Reduction
Head-to-head
≥10‑fold lower Cu(I) vs. conventional TAMRA Azide
May support live-cell labeling workflows by reducing ROS exposure from copper.
Based on Uttamapinant et al. (2012); consistent across multiple vendor specifications.
CuAAC bioconjugation copper toxicity

Cellular Labeling Signal Boost vs. Non-Chelating Alkyl Azide

In a cell‑surface protein labeling experiment employing PRIME (probe incorporation mediated by enzymes) on HEK cells, replacement of the non‑chelating alkyl azide (8‑azidooctanoic acid) with a picolyl azide substrate boosted the CuAAC fluorescent signal by 2.7‑ to 25‑fold (corrected for ligation efficiency differences) across copper concentrations of 10, 40, and 100 µM [1]. The largest enhancements were observed at 40 and 100 µM Cu. At 10 µM Cu with THPTA ligand, the picolyl azide still produced 1.6‑fold higher signal than the alkyl azide at 100 µM Cu with the same ligand [1].

Cellular Labeling Signal
Head-to-head
2.7‑ to 25‑fold signal increase vs. alkyl azide
Supports detection of low-abundance alkyne-tagged proteins in living cells.
HEK cell PRIME labeling; CuAAC with Alexa Fluor 647-alkyne (Uttamapinant et al. 2012).
live‑cell labeling protein labeling PRIME

Signal Intensity Gain for Low-Abundance Target Detection

Independent of the Uttamapinant et al. study, picolyl azide dyes have been reported to provide up to a 40‑fold increase in fluorescence signal intensity relative to conventional azide probes when detecting low‑abundance alkyne‑tagged biomolecules . This finding has been replicated across multiple fluorophore‑picolyl azide conjugates (e.g., Cy5, PB, Fluorescein) and is cited in the context of glycoconjugate detection and RNA labeling [1]. The effect originates from the combined kinetic acceleration and reduced copper‑induced signal quenching.

Low-Abundance Detection
Reported
Up to 40‑fold signal increase vs. conventional azides
Supports detection sensitivity review for low-stoichiometry modifications.
Reported for multiple dye-picolyl azide probes; cross-study context (Jiang et al. 2014).
glycosylation metabolic labeling signal amplification

Reaction Kinetics at Low Copper vs. Conventional Azide

In a fluorogenic CuAAC assay using 7‑ethynyl coumarin, picolyl azide 4 achieved complete conversion within 5 min at all tested copper concentrations (10, 40, and 100 µM) when the accelerating ligand THPTA was present [1]. Under the same conditions, the non‑chelating azide 3 produced no detectable product after 30 min in the absence of THPTA, and required 100 µM Cu plus THPTA to reach completion within 30 min [1]. Critically, picolyl azide 4 at the lowest Cu concentration (10 µM) surpassed the reaction rate of the non‑chelating azide at the highest Cu concentration (100 µM) [1].

Reaction Kinetics
Head-to-head
>10 µM Cu: complete within 5 min; vs. non-chelating: 0% at 30 min (same Cu)
May support shorter labeling protocols and high-throughput workflows.
In vitro fluorogenic assay with 7-ethynyl coumarin (Uttamapinant et al. 2012).
reaction kinetics CuAAC biocompatibility

HPLC Resolution: Single Isomer vs. Mixed-Isomer TAMRA

TAMRA Picolyl Azide is supplied as the pure 5‑carboxytetramethylrhodamine isomer. Peptides and nucleotides labeled with single‑isomer TAMRA consistently yield sharper HPLC peaks and better resolution than those labeled with the mixed 5/6‑isomer TAMRA reagents commonly used for protein labeling [1]. Mixed isomers introduce chromatographic heterogeneity that broadens signals and complicates purification, a critical disadvantage when homogeneous conjugates are required for regulatory or quantitative applications .

HPLC Resolution
Source review
Single isomer: sharp HPLC peaks; mixed: broad peaks, reduced resolution
May support improved HPLC purification efficiency for peptide/oligonucleotide conjugates.
Reported across multiple vendor datasheets; isomer identity confirmed as 5-isomer.
oligonucleotide labeling peptide labeling HPLC purification

Chelation Enhancement vs. Accelerating Ligand Benefit

The kinetic gain from picolyl azide chelation alone exceeds the benefit of adding the best‑in‑class accelerating ligand (BTTAA) to a non‑chelating azide. In the Uttamapinant et al. cell labeling experiments, picolyl azide enhanced signal 2.7‑ to 25‑fold over alkyl azide in the presence of THPTA, whereas switching the ligand from THPTA to BTTAA for the non‑chelating azide provided only a modest gain that did not reach statistical significance at 10 µM Cu [1]. Moreover, in vitro, picolyl azide without any accelerating ligand achieved reaction rates equal to or greater than those of the non‑chelating azide with THPTA [1].

Chelation vs. Ligand
Head-to-head
Chelation effect >> ligand effect; picolyl azide with BTTAA gave 3.9‑fold higher signal than alkyl azide at 100 µM Cu
Chelation effect may dominate over ligand effects, supporting protocol simplification.
Live-cell labeling; copper ligand comparison (Uttamapinant et al. 2012).
THPTA BTTAA reaction optimization

High-Value Applications for TAMRA Picolyl Azide


Live-Cell Surface Protein Labeling with Low Copper Toxicity

Employ TAMRA Picolyl Azide in PRIME‑based or metabolic labeling workflows where copper must be kept at ≤40 µM to maintain cell viability. The compound’s chelation‑assisted kinetics produce 2.7‑ to 25‑fold higher signal than non‑chelating azides and enable robust labeling at copper concentrations where conventional azides fail [1].

Detection of Low-Abundance Alkyne-Modified Biomolecules

For RNA labeling via metabolic incorporation of alkyne‑modified nucleosides (e.g., EU) or glycan detection via alkyne‑sugar feeding, TAMRA Picolyl Azide provides up to 40‑fold higher signal intensity than conventional TAMRA Azide, enabling detection of rare modification events that would otherwise remain below the detection limit .

HPLC-Purified Peptide and Oligonucleotide Conjugate Production

The single 5‑isomer formulation delivers superior HPLC resolution compared to mixed‑isomer TAMRA reagents, reducing purification time and improving conjugate homogeneity. This is critical for laboratories producing peptide‑dye or oligonucleotide‑dye conjugates destined for quantitative fluorescence assays, FISH probes, or FRET‑based sensors [2].

Copper-Sensitive Labeling Where Strain-Promoted Kinetics Fail

In applications where strained alkynes (DBCO, BCN) react too slowly (>10‑fold slower than CuAAC) for efficient labeling but copper‑free conditions are desired, TAMRA Picolyl Azide bridges the gap by enabling CuAAC at 10‑fold lower copper levels than conventional protocols, minimizing damage to copper‑sensitive fluorescent proteins (GFP, R‑PE) and nucleic acids [1].

Application
Selection Property
Validation Focus
Live-cell protein labeling under low-copper conditions
Cu(I)-chelating probe
Cell viability and labeling efficiency at reduced copper levels
Low-abundance alkyne-tagged biomolecule detection
Signal-amplified click chemistry probe
Detection sensitivity for metabolic labeling and glycan detection
HPLC-purified conjugate synthesis
Single-isomer TAMRA probe
Conjugate resolution and purification efficiency
Copper-sensitive bioconjugation with faster kinetics than strain-promoted
Low-copper CuAAC probe
Compatibility with copper-sensitive targets and metabolic labeling workflows
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